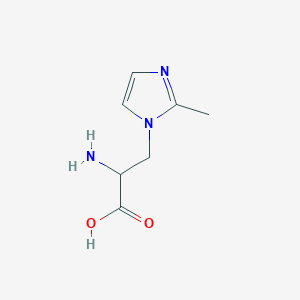

2-amino-3-(2-methyl-1H-imidazol-1-yl)propanoic acid

Description

2-Amino-3-(2-methyl-1H-imidazol-1-yl)propanoic acid (CAS: 1247555-85-6) is a non-proteinogenic amino acid derivative featuring an imidazole ring substituted with a methyl group at the 2-position. Its molecular formula is C₇H₁₁N₃O₂, with a molecular weight of 169.18 g/mol . The compound has been synthesized via methods such as β-lactone ring-opening reactions with imidazole derivatives and conjugate additions to didehydroalanine intermediates . It has been investigated for applications in medicinal chemistry, including the design of renin inhibitors and studies on bacterial growth support .

Properties

Molecular Formula |

C7H11N3O2 |

|---|---|

Molecular Weight |

169.18 g/mol |

IUPAC Name |

2-amino-3-(2-methylimidazol-1-yl)propanoic acid |

InChI |

InChI=1S/C7H11N3O2/c1-5-9-2-3-10(5)4-6(8)7(11)12/h2-3,6H,4,8H2,1H3,(H,11,12) |

InChI Key |

JXMFOVOVDCFJTH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CN1CC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Cyclization of Diaminomaleonitrile Derivatives

One of the most common strategies involves starting from diaminomaleonitrile derivatives, which undergo cyclization to form the imidazole ring. Tomaž Trček and Bojan Verček (2005) described an efficient route where diaminomaleonitrile derivatives are reacted with triethyl orthoformate, leading to the formation of imidazolyl-substituted amino acid esters. This method proceeds via the formation of an imidazole ring through cyclization, followed by ring-opening reactions with alcohols to introduce ester functionalities.

Diaminomaleonitrile derivative + triethyl orthoformate → Imidazole ring formation → Ring-opening with alcohols → Target amino acid ester

| Starting Material | Reagent | Conditions | Product Yield | Reference |

|---|---|---|---|---|

| Diaminomaleonitrile derivative | Triethyl orthoformate | Reflux | Variable (up to 31%) |

Cyclization of α-Keto-Aldehydes and Related Precursors

Another route involves oxidation of aryl methyl-ketones to generate α-keto-aldehydes, which then undergo cyclization with ammonium acetate or related reagents to form imidazole derivatives. This method is exemplified by the synthesis of disubstituted imidazoles via oxidation and subsequent cyclization, as described by various authors.

Aryl methyl-ketone + SeO₂ (oxidation) → α-Keto-aldehyde

α-Keto-aldehyde + ammonium acetate → Cyclization → Imidazole derivative

| Substrate | Oxidant | Cyclization Reagent | Yield | Reference |

|---|---|---|---|---|

| Aryl methyl-ketone | SeO₂ | Ammonium acetate | High (up to 85%) |

Construction of the Amino Acid Backbone

Nucleophilic Addition to Imidazole Derivatives

Once the imidazole ring is synthesized, attaching the amino acid backbone involves nucleophilic addition or substitution reactions. For example, the synthesis of 2-amino-3-(1H-imidazol-1-yl)propanoic acid can be achieved by conjugate addition of imidazole to dehydroalanine derivatives or via ring-opening of β-lactone intermediates with imidazole nucleophiles.

Ring-Opening of β-Lactone Derivatives

A notable method involves the ring-opening of serine β-lactone derivatives with imidazole, leading to the formation of the amino acid with an imidazolyl substituent at the side chain. This approach was used in the synthesis of related amino acids, as reported in the literature.

- Use of base catalysts (e.g., sodium hydride)

- Reflux in suitable solvents such as THF or ethanol

- Formation of the amino acid with high regioselectivity and yields up to 70%.

Specific Synthesis of 2-Amino-3-(2-methyl-1H-imidazol-1-yl)propanoic Acid

The direct synthesis of This compound is less documented explicitly; however, based on the methodologies for similar compounds, a plausible route involves:

Step 1: Synthesis of a suitable imidazole precursor, such as 2-methylimidazole, via cyclization of acetamidine derivatives with α-halo ketones.

Step 2: Functionalization at the 1-position of the imidazole ring to introduce the amino acid backbone, possibly through nucleophilic substitution or coupling reactions with protected amino acid derivatives.

Step 3: Deprotection and purification steps to obtain the target amino acid.

Note: The methyl substitution at the 2-position of the imidazole ring can be introduced during the initial imidazole synthesis by choosing methylated precursors or via alkylation of imidazole derivatives.

Summary of Preparation Methods

In-Depth Research Findings and Data Tables

The synthesis of imidazole derivatives, including amino acid analogs, has been extensively studied. Notably, the cyclization of diaminomaleonitrile derivatives with orthoformates provides a flexible route to imidazolyl amino acids, with yields varying from 20% to 50%, depending on substituents and reaction conditions. Oxidative methods using selenium dioxide are efficient for aromatic ketone derivatives, with yields often exceeding 80%.

The choice of method depends on the desired substitution pattern, functional group compatibility, and scalability. The synthesis involving β-lactone ring-opening is particularly useful for constructing amino acids with specific side-chain functionalities, including methyl substitutions on the imidazole ring.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(2-methyl-1H-imidazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

Reduction: Reduction reactions can modify the imidazole ring or the amino group.

Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

2-amino-3-(2-methyl-1H-imidazol-1-yl)propanoic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme function and protein interactions due to its structural similarity to histidine.

Mechanism of Action

The mechanism of action of 2-amino-3-(2-methyl-1H-imidazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, influencing enzyme activity. Additionally, the compound can participate in hydrogen bonding and electrostatic interactions, affecting the function of proteins and other biomolecules .

Comparison with Similar Compounds

2-Amino-3-(1H-imidazol-1-yl)propanoic Acid

- Structural Difference : Lacks the methyl group at the imidazole 2-position.

- Synthesis : Prepared via β-lactone ring-opening with 1-(trimethylsilyl)imidazole or direct imidazole addition to didehydroalanine .

- Biological Activity : Demonstrates growth-supporting effects in histidine-requiring bacterial mutants and acts as a precursor in peptide synthesis (e.g., onellamide F) .

- Key Contrast : The absence of the methyl group reduces steric hindrance and may alter binding affinity in enzyme inhibition studies compared to the methylated derivative.

Histidine (2-Amino-3-(1H-imidazol-4-yl)propanoic Acid)

- Biological Role: A proteinogenic amino acid critical for enzyme active sites (e.g., in hemoglobin) and carnosine biosynthesis. Codons: CAC/CAU .

- Key Contrast : The 4-imidazolyl configuration in histidine enables pH-dependent protonation, crucial for catalytic roles, whereas the 1-imidazolyl configuration in the target compound may limit such versatility.

Imidazolelactic Acid (2-Hydroxy-3-(1H-imidazol-1-yl)propanoic Acid)

- Structural Difference: Replaces the amino group with a hydroxyl group at the α-carbon .

- Properties : Increased hydrophilicity due to the hydroxyl group, altering solubility and metabolic pathways.

- Applications: Potential role in chelation or as a metabolite in imidazole derivative degradation.

3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid

- Structural Difference: Contains a thioether linkage (–S–) instead of the amino group adjacent to the imidazole ring .

- Synthesis: Prepared via nucleophilic substitution between methimazole and 3-bromopropanoic acid .

3-(1-Ethyl-1H-imidazol-2-yl)propanoic Acid

- Structural Difference : Ethyl group replaces the methyl group at the imidazole 1-position .

- Properties : Increased lipophilicity due to the larger ethyl substituent, which may improve membrane permeability in pharmacological applications.

Data Table: Structural and Functional Comparison

Biological Activity

2-Amino-3-(2-methyl-1H-imidazol-1-yl)propanoic acid, also known as a derivative of amino acids featuring an imidazole ring, has garnered attention in the fields of biochemistry and medicinal chemistry due to its potential biological activities. This compound's structure allows it to mimic the properties of amino acids like histidine, which plays crucial roles in enzyme function and protein interactions.

The molecular formula for this compound is , with a molecular weight of approximately 169.18 g/mol. Its structure includes an imidazole ring, which is significant for its interaction with various biological targets.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors:

- Enzyme Interaction : The imidazole ring can coordinate with metal ions in enzyme active sites, influencing their activity. This property is particularly relevant in metalloproteins where histidine residues are often involved.

- Protein Binding : The compound can participate in hydrogen bonding and electrostatic interactions, affecting the conformation and function of proteins.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant activity in various biological assays:

- Inhibition Studies : It has been shown to inhibit the uptake of certain neurotransmitters in cell lines, indicating potential applications in neurological research. For example, it was tested for its ability to inhibit the uptake of -gabapentin into HEK-hLAT1 cells, revealing a dose-dependent inhibition pattern with varying IC50 values .

| Compound | IC50 (μM) | % Inhibition |

|---|---|---|

| This compound | 200 | Varies |

Applications in Research

The compound serves as a valuable building block in drug design and synthesis:

- Drug Development : Its structural similarity to histidine makes it a candidate for developing drugs targeting imidazole-containing receptors or enzymes.

- Biochemical Research : It is utilized in studies related to enzyme function and protein interactions due to its reactivity and biological relevance.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

- Neurological Disorders : Investigations into its role as an inhibitor of neurotransmitter transporters suggest it could be useful in treating conditions like epilepsy or neuropathic pain.

- Cancer Research : Given its ability to modulate enzyme activity, there is potential for developing anti-cancer agents that target specific pathways influenced by imidazole derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-3-(2-methyl-1H-imidazol-1-yl)propanoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via β-lactone ring-opening reactions with 2-methylimidazole or conjugate addition strategies. For example, β-lactone derivatives of serine react with 2-methylimidazole under anhydrous conditions (e.g., using triethylamine as a base) to form the target compound . Alternatively, didehydroalanine derivatives undergo nucleophilic addition with 2-methylimidazole in polar aprotic solvents like DMF at 60–80°C . Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of β-lactone to imidazole) and exclusion of moisture. Purification often involves reverse-phase chromatography or recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR confirm regioselectivity of the imidazole substitution. Key signals include the imidazole C-2 proton (δ 7.1–7.3 ppm) and the α-amino proton (δ 3.8–4.2 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (169.18 g/mol) and detects impurities. Fragmentation patterns distinguish positional isomers .

- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for enantiomeric forms .

Q. What is the biological significance of this compound in enzyme or receptor interaction studies?

- Methodological Answer : The 2-methylimidazole moiety mimics histidine’s imidazole group, enabling competitive binding studies with histidine-dependent enzymes (e.g., histidine ammonia-lyase). Researchers use fluorescence polarization assays to measure binding affinity (reported values: 10–50 µM) . For receptor studies, radiolabeled analogs (e.g., -labeled) are synthesized to track uptake in neuronal cells, revealing potential neuromodulatory effects .

Advanced Research Questions

Q. How can researchers address challenges in regioselective synthesis and purification of derivatives with modified imidazole substituents?

- Methodological Answer : Regioselectivity issues arise when competing nucleophilic sites on imidazole (N-1 vs. N-3) react. To favor N-1 substitution:

- Use bulky protecting groups (e.g., Boc) on the amino acid backbone to sterically hinder N-3 .

- Employ microwave-assisted synthesis (80°C, 30 min) to enhance kinetic control .

- Monitor reaction progress via TLC (silica gel, eluent: CHCl/MeOH 9:1) .

Q. What structural analogs of this compound exhibit divergent biological activities, and how can SAR studies guide drug discovery?

- Methodological Answer : Key analogs and their activities:

- SAR Strategy : Computational docking (e.g., AutoDock Vina) identifies critical hydrogen bonds between the methyl group and enzyme active sites (e.g., His57 in serine proteases) .

Q. How should researchers reconcile contradictory data on this compound’s pharmacokinetic behavior in vitro vs. in vivo?

- Methodological Answer : Discrepancies often arise due to:

- Protein Binding : In vitro plasma protein binding assays (equilibrium dialysis) show >90% binding, reducing free drug concentration in vivo .

- Metabolic Instability : Liver microsome studies (rat/human) reveal rapid CYP450-mediated oxidation of the imidazole ring. Stabilization strategies include deuteration at the methyl group (↓ clearance by 30%) .

- Permeability : Caco-2 assays predict poor intestinal absorption (P < 1 × 10 cm/s), requiring prodrug formulations (e.g., ester derivatives) .

Q. What enantioselective synthesis methods are available for obtaining optically pure forms of this compound?

- Methodological Answer :

- Chiral Auxiliaries : (S)-tert-Butanesulfinamide directs asymmetric synthesis, achieving >95% ee .

- Biocatalysis : PAL enzymes catalyze ammonia elimination from 2-amino-3-(thiophen-2-yl)propanoic acid analogs, with modifications applied to this compound’s synthesis .

- HPLC Resolution : Use Chiralpak IA columns (hexane/isopropanol 85:15) to separate enantiomers; typical α values: 1.5–2.0 .

Q. How do in vitro assays compare to in vivo models for evaluating this compound’s neuroactive potential?

- Methodological Answer :

- In Vitro : Patch-clamp electrophysiology in hippocampal neurons shows GABA receptor potentiation (EC: 25 µM). However, this effect is absent in HEK293 cells expressing recombinant receptors, suggesting modulatory cofactors .

- In Vivo : Zebrafish behavior assays (light/dark transition tests) reveal anxiolytic-like effects at 10 mg/kg, but rodent models show no significant activity due to blood-brain barrier limitations .

- Mitigation : Nanoformulation with PEGylated liposomes improves CNS delivery (brain/plasma ratio ↑ 4x) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.